An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzyl bromide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzyl bromide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluorobenzyl bromide (CAS No. 874285-21-9), a pivotal intermediate in advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the synthesis, detailed properties, reactivity, and critical applications of this halogenated aromatic compound.
Introduction: The Strategic Importance of Polysubstituted Benzyl Halides
2-Chloro-4,5-difluorobenzyl bromide is a highly functionalized aromatic compound whose value lies in its unique substitution pattern. The presence of chlorine and fluorine atoms on the benzene ring, combined with a reactive bromomethyl group, makes it a versatile building block for introducing specific functionalities into complex molecular architectures.
In medicinal chemistry, strategic fluorination is a cornerstone of modern drug design. The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and improving binding affinity to biological targets.[1][2][3] The additional chlorine and bromine atoms provide distinct points of reactivity, offering a multi-faceted tool for synthetic chemists. This compound, therefore, is not merely a reagent but a strategic component for creating novel therapeutic agents and high-performance materials.[1][4][5]
Synthesis Pathway: Free-Radical Bromination
The primary and most effective method for synthesizing 2-Chloro-4,5-difluorobenzyl bromide is through the free-radical bromination of its precursor, 2-Chloro-4,5-difluorotoluene. This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than the aromatic C-H bonds.
Causality of Selectivity : The benzylic C-H bond has a lower bond dissociation energy (BDE) of approximately 88 kcal/mol compared to aromatic C-H bonds (~110 kcal/mol).[6] This is because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. Consequently, a moderately reactive bromine radical (Br•) will preferentially abstract a hydrogen atom from the methyl group, initiating the chain reaction at the desired position.[6]
Reaction Mechanism
The synthesis proceeds via a well-established free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.[7]
-
Initiation : The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This process requires an input of energy, typically in the form of UV light or heat.
-
Propagation : This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-Chloro-4,5-difluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical then reacts with another molecule of Br₂, forming the desired product, 2-Chloro-4,5-difluorobenzyl bromide, and a new bromine radical, which continues the chain.[6][7]
-
-
Termination : The chain reaction ceases when two radicals combine. This can occur in several ways, such as two bromine radicals forming Br₂, or a bromine radical and a benzylic radical combining.[7][8]
Visualizing the Synthesis Workflow
Caption: Workflow for the free-radical synthesis of 2-Chloro-4,5-difluorobenzyl bromide.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.[9]
Materials & Equipment:
-
2-Chloro-4,5-difluorotoluene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents) or Liquid Bromine (1.1 equivalents)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) (0.02 equivalents) or a 200W tungsten lamp
-
Solvent: Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, UV lamp (if used)
-
Standard glassware for work-up and purification
Procedure:
-
Setup : Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Charging the Flask : Dissolve 2-Chloro-4,5-difluorotoluene in the anhydrous solvent (e.g., CCl₄). Add the radical initiator (AIBN).
-
Brominating Agent Addition :
-
Using NBS : Add NBS to the solution. The mixture will be heterogeneous.
-
Using Liquid Bromine : If using liquid bromine, dissolve it in a small amount of the solvent and add it slowly to the reaction mixture via a dropping funnel.[9]
-
-
Reaction Initiation & Progression :
-
Begin vigorous stirring and heat the mixture to reflux (approx. 77°C for CCl₄).
-
If using photochemical initiation, position a tungsten lamp close to the flask and irradiate the refluxing mixture.[9]
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when the starting material is consumed (usually 1-3 hours). With NBS, the reaction is often indicated by the succinimide byproduct floating to the surface.
-
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide (if NBS was used).
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr or Br₂, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel to yield the pure 2-Chloro-4,5-difluorobenzyl bromide.
-
Physicochemical and Spectroscopic Characterization
The precise characterization of 2-Chloro-4,5-difluorobenzyl bromide is essential for its effective use in synthesis. The following table summarizes its key properties, compiled from supplier data and analogous compounds.[10][11]
| Property | Value | Source(s) |
| CAS Number | 874285-21-9 | [10] |
| Molecular Formula | C₇H₅BrClF₂ | [11] |
| Molecular Weight | 242.47 g/mol | - |
| Appearance | White to light yellow crystalline powder or low melting mass | [5][11] |
| Melting Point | 33-35 °C (Data for analogous 2-Chloro-4-fluorobenzyl bromide) | [11] |
| Boiling Point | 226.8 ± 25.0 °C (Predicted) | [11] |
| Solubility | Soluble in methanol and other common organic solvents | [11] |
| Sensitivity | Lachrymatory (causes tearing) | [11][12] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [11][12] |
Spectroscopic Profile (Expected)
-
¹H NMR :
-
-CH₂Br (Benzylic Protons) : A sharp singlet is expected around δ 4.5-4.7 ppm.
-
Aromatic Protons : Two signals in the aromatic region (δ 7.0-7.8 ppm). These protons will exhibit complex splitting patterns (doublet of doublets or multiplets) due to coupling with each other and the two adjacent fluorine atoms.
-
-
¹³C NMR :
-
-CH₂Br (Benzylic Carbon) : A signal around δ 30-35 ppm.
-
Aromatic Carbons : Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly downfield. Other aromatic carbons will show smaller two- or three-bond C-F couplings.
-
-
IR Spectroscopy :
-
C-H stretch (aromatic) : ~3050-3100 cm⁻¹
-
C-H stretch (aliphatic) : ~2950-2980 cm⁻¹
-
C=C stretch (aromatic) : ~1500-1600 cm⁻¹
-
C-F stretch : Strong absorptions in the ~1100-1250 cm⁻¹ region.
-
C-Cl stretch : ~700-800 cm⁻¹
-
C-Br stretch : ~600-680 cm⁻¹
-
Chemical Reactivity and Synthetic Applications
The primary utility of 2-Chloro-4,5-difluorobenzyl bromide lies in its function as a potent benzylating agent . The carbon of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack.[1][15]
This reactivity allows it to readily participate in nucleophilic substitution reactions (both SN1 and SN2 pathways), enabling the covalent attachment of the 2-chloro-4,5-difluorobenzyl moiety to a wide variety of substrates.[15]
Core Reactivity: Nucleophilic Substitution
Caption: Nucleophilic substitution at the benzylic carbon of the reagent.
Key Application Areas:
-
Pharmaceutical Synthesis : This is the most significant area of application. The compound serves as a key intermediate for building drug candidates where the fluorinated benzyl group is desired to enhance biological activity, block metabolic degradation, or improve pharmacokinetics.[1][4][16]
-
Agrochemical Development : Similar to pharmaceuticals, its incorporation into pesticides or herbicides can lead to products with greater potency and environmental stability.[2][16][17]
-
Materials Science : The 2-chloro-4,5-difluoroaromatic moiety can be incorporated into polymers and other advanced materials to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1][2]
Safety, Handling, and Storage
As a reactive and corrosive chemical, 2-Chloro-4,5-difluorobenzyl bromide requires careful handling. The following information is based on safety data sheets (SDS) for structurally similar and equally hazardous benzyl bromides.[18][19][20][21]
-
Primary Hazards :
-
Handling Protocols :
-
Always handle inside a certified chemical fume hood.[19]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[18][22]
-
Avoid breathing dust, fumes, or vapors.[18]
-
Ensure an eyewash station and safety shower are immediately accessible.[19][22]
-
-
Storage and Stability :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19] Recommended storage temperature is 2-8°C.[11]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[12]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and moisture.[18][19]
-
-
Disposal :
References
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Homework.Study.com. When toluene is used in free radical bromination, a very small amount of product is formed.... Retrieved from [Link]
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PrepChem.com. Synthesis of 2-chloro-4-fluorobenzyl bromide. Retrieved from [Link]
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ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]
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ChemRess. (2024). Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. Retrieved from [Link]
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Auteam. (2025). The Role of 2-Chloro-4-fluorobenzyl Bromide in Pharmaceutical Synthesis. Retrieved from [Link]
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Auteam. (2025). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?. Retrieved from [Link]
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ChemRess. (2024). The Science Behind 2,5-Difluorobenzyl Chloride: Properties & Synthesis Applications. Retrieved from [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Auteam. (2025). Optimizing Chemical Synthesis with High-Quality 2-Chloro-4-fluorobenzyl Bromide. Retrieved from [Link]
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Fluoropharm. 81778-09-8 | 2-chloro-5-fluorobenzyl bromide. Retrieved from [Link]
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PubChem. 4-Fluorobenzyl bromide. Retrieved from [Link]
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Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
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PrepChem.com. Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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ProMinent. (2015). ProMinent® Chemical Resistance List. Retrieved from [Link]
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Trelleborg Sealing Solutions. Materials Chemical Compatibility Guide. Retrieved from [Link]
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Cole-Parmer. Chemical Compatibility Chart. Retrieved from [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
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PubChem. 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. Retrieved from [Link]
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